molecular formula C20H18N8O2 B2392463 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone CAS No. 1788678-62-5

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone

货号: B2392463
CAS 编号: 1788678-62-5
分子量: 402.418
InChI 键: FSBHARCYMJXVMW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone" is a heterocyclic molecule featuring a pyrimidine core substituted with a 1,2,4-triazole group, a piperazine linker, and a 2-hydroxyquinoline moiety. The piperazine group enhances solubility and pharmacokinetic properties, while the hydroxyquinoline substituent may contribute to metal chelation or DNA intercalation .

属性

IUPAC Name

4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2/c29-19-9-15(14-3-1-2-4-16(14)25-19)20(30)27-7-5-26(6-8-27)17-10-18(23-12-22-17)28-13-21-11-24-28/h1-4,9-13H,5-8H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBHARCYMJXVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC(=O)NC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells. By inhibiting this enzyme, the compound can potentially disrupt the growth of these cancer cells.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various internal and external factors. These can include the genetic makeup of the individual, the presence of other drugs, diet, and environmental factors. .

生物活性

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H19N7O\text{C}_{18}\text{H}_{19}\text{N}_{7}\text{O}

Key Features:

  • Triazole and Pyrimidine Moieties: These heterocycles are known for their diverse biological activities, including anticancer and antimicrobial properties.
  • Piperazine Linkage: This moiety often enhances the pharmacological profile of compounds due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and quinoline derivatives exhibit significant anticancer properties. For instance, a related study evaluated the cytotoxic effects of triazole derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively.

Table 1: Cytotoxicity of Related Compounds Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.2Apoptosis induction
Compound BA54912.3G2/M phase arrest
Compound CSW48010.5Caspase activation

Note: The IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Triazoles have been widely studied for their antifungal activity, while quinolines have shown efficacy against bacterial infections.

Case Study: Antimicrobial Efficacy
In a comparative study, several triazole-containing compounds were tested against common bacterial strains. The results showed that triazole derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound DE. coli20
Compound ES. aureus15
Compound FP. aeruginosa25

The mechanisms underlying the biological activities of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone are multifaceted:

  • Inhibition of Enzymatic Pathways: Many triazole derivatives inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis: The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antimicrobial Mechanisms: The interaction with bacterial cell membranes and inhibition of nucleic acid synthesis are potential mechanisms for its antimicrobial activity.

相似化合物的比较

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name/ID Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Pyrimidine-triazole-piperazine 2-Hydroxyquinoline Hypothesized antiviral/anticancer N/A
Pyrazolo[3,4-d]pyrimidin-5-ylamine (2) Pyrazolopyrimidine 4-Imino, p-tolyl Cytotoxicity (unspecified targets)
Piroxicam analog 13d Isoxazolam Modified carboxylate HIV integrase inhibition (EC50: 20 µM)
Compound 21 () Arylpiperazine Thiophen-2-yl, trifluoromethylphenyl Receptor affinity (unspecified)
Compound in Piperazine-triazolone 4-Methoxyphenyl, methylpropyl Estrogenic/anti-estrogenic activity

Key Observations :

  • The pyrimidine-triazole core in the target compound shares similarities with pyrazolopyrimidines (e.g., compound 2), which are known for cytotoxicity via kinase or integrase inhibition .
  • Compared to piroxicam analogs (EC50: 20–25 µM), the target compound’s triazole-pyrimidine scaffold may offer improved antiviral potency if optimized .

Substituent Effects on Pharmacokinetics and Selectivity

  • Piperazine Linkers: The piperazine moiety in the target compound and ’s arylpiperazines improves solubility and membrane permeability. However, the 2-hydroxyquinoline substituent may reduce metabolic stability compared to trifluoromethylphenyl groups .
  • Triazole vs.
  • Hydroxyquinoline vs. Methoxyphenyl: The hydroxy group in quinoline may confer stronger hydrogen-bonding interactions with targets (e.g., HIV integrase) compared to the methoxy group in ’s compound, which primarily engages in hydrophobic interactions .

Docking Studies and Target Engagement

  • The target compound’s triazole-pyrimidine core may mimic raltegravir’s binding mode to HIV integrase, as seen in piroxicam analogs .
  • Limitations: As noted in , comparisons based on prior cytotoxic studies risk overlooking novel targets (e.g., epigenetic regulators or immune checkpoints) .

常见问题

Basic Question: What are the standard synthetic protocols for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-hydroxyquinolin-4-yl)methanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrimidine and quinoline cores. Key steps include:

  • Step 1: Formation of the quinoline moiety via Skraup or Gould-Jacobs reactions, introducing the 2-hydroxy group under controlled acidic conditions .
  • Step 2: Coupling the pyrimidine-triazole fragment to the piperazine linker using nucleophilic aromatic substitution (SNAr) at elevated temperatures (80–100°C) in polar aprotic solvents like DMF or DMSO .
  • Step 3: Final coupling via carbamoylation or ketone formation, monitored by TLC and purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .
    Optimization: Adjust reaction time (12–48 hr), use catalytic bases (e.g., K₂CO₃), and employ high-resolution mass spectrometry (HRMS) for purity validation (>95%) .

Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign protons on the triazole (δ 8.1–8.3 ppm), pyrimidine (δ 8.5–8.7 ppm), and quinoline (δ 6.8–7.5 ppm) moieties. Carbonyl signals (C=O) appear at ~165–170 ppm .
  • LC-MS/MS: Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the hybrid structure .
  • HPLC-PDA: Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect trace impurities .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the triazole and quinoline groups in biological activity?

Methodological Answer:

  • Triazole Modifications: Synthesize analogs with 1,2,3-triazole or benzotriazole replacements to test π-π stacking interactions in enzyme binding pockets .
  • Quinoline Substitutions: Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 6-position to enhance hydrophobicity and target affinity .
  • Assays: Compare inhibitory activity (IC₅₀) against kinase or protease targets using fluorescence polarization or SPR-based binding assays. Cross-reference computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding scores .

Advanced Question: What computational strategies are recommended to predict the compound’s pharmacokinetic properties and resolve discrepancies between in silico and experimental bioactivity data?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to calculate logP (target: 2.5–3.5), aqueous solubility (LogS > -4), and CYP450 inhibition profiles .
  • Molecular Dynamics (MD): Simulate binding stability (RMSD < 2 Å over 100 ns) to identify conformational flexibility in the piperazine linker that may reduce experimental potency .
  • Validation: Reconcile conflicting data (e.g., predicted vs. observed IC₅₀) by re-evaluating protonation states at physiological pH (e.g., quinoline hydroxyl pKa ~6.5) .

Advanced Question: How should researchers address contradictory data in biological activity across different assay systems (e.g., cell-free vs. cell-based assays)?

Methodological Answer:

  • Assay Conditions: Standardize redox conditions (e.g., NADPH levels in CYP450 assays) and cell membrane permeability (use PAMPA to assess passive diffusion) .
  • Control Experiments: Include reference inhibitors (e.g., staurosporine for kinases) and validate target engagement via CETSA (cellular thermal shift assay) .
  • Data Normalization: Apply Hill slope corrections to dose-response curves and account for serum protein binding differences in cell-based assays .

Advanced Question: What strategies are recommended to investigate the compound’s mechanism of action when initial target prediction algorithms yield ambiguous results?

Methodological Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to identify covalent targets .
  • CRISPR-Cas9 Screening: Perform genome-wide knockout screens in resistant vs. sensitive cell lines to pinpoint synthetic lethal pathways .
  • Pathway Analysis: Integrate RNA-seq data (e.g., GSEA) to map transcriptional changes induced by the compound .

Advanced Question: How can the compound’s solubility and metabolic stability be improved without compromising target affinity?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the quinoline 2-hydroxy group to enhance aqueous solubility, with enzymatic cleavage in target tissues .
  • Metabolic Shielding: Replace labile piperazine hydrogens with deuterium or methyl groups to reduce CYP-mediated oxidation .
  • Co-crystallization: Solve X-ray structures with target enzymes (e.g., kinases) to guide minimal modifications retaining key hydrogen bonds .

Advanced Question: What experimental approaches are critical for validating the compound’s hybrid structure as a multi-target therapeutic agent?

Methodological Answer:

  • Dual-Target Assays: Use TR-FRET or AlphaScreen to simultaneously monitor inhibition of two targets (e.g., kinase A and protease B) .
  • Synergy Studies: Apply Chou-Talalay combination index (CI) analysis to determine if triazole-quinoline interactions enhance efficacy .
  • In Vivo PK/PD: Corrogate plasma exposure (AUC) with biomarker modulation (e.g., phosphorylated ERK levels) in rodent models .

Advanced Question: How can researchers mitigate challenges in achieving >98% purity during scale-up synthesis?

Methodological Answer:

  • Crystallization Optimization: Screen solvents (e.g., EtOAc/hexane) using high-throughput platforms to isolate enantiopure fractions .
  • Prep-HPLC: Employ gradient elution (0.1% TFA in H₂O/MeCN) with C18 columns and monitor UV absorption at 254 nm .
  • Impurity Profiling: Use LC-QTOF to identify and quantify side products (e.g., dehalogenated byproducts) for iterative process refinement .

Advanced Question: What comparative studies are essential to benchmark this compound against analogs with similar triazole-piperazine scaffolds?

Methodological Answer:

  • Structural Benchmarking: Compare X-ray crystal structures or NOE-derived conformations to assess scaffold rigidity .
  • Selectivity Panels: Screen against 50+ kinases/proteases to generate selectivity heatmaps (e.g., Gini scores < 0.2 indicate broad-spectrum activity) .
  • In Vivo Efficacy: Use xenograft models to compare tumor growth inhibition (TGI%) and maximum tolerated dose (MTD) against reference compounds .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。